molecular formula C14H9Cl2N3OS B12978150 6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B12978150
M. Wt: 338.2 g/mol
InChI Key: KPRCKNFYMXVRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a pyridopyrimidine derivative with a bicyclic heterocyclic scaffold. Its structure features a 2,6-dichlorophenyl group at position 6, a methylthio (-SMe) substituent at position 2, and a ketone at position 5. This compound is part of a broader class of kinase inhibitors targeting proteins such as fibroblast growth factor receptors (FGFRs), Src-family kinases, and ephrin receptors (EPHs) . Synthetically, it is accessible via multicomponent reactions involving acrylates, malononitrile, and guanidine derivatives, followed by functionalization at positions 2, 6, and 8 .

Properties

IUPAC Name

6-(2,6-dichlorophenyl)-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3OS/c1-21-14-17-6-7-5-8(13(20)18-12(7)19-14)11-9(15)3-2-4-10(11)16/h2-6H,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRCKNFYMXVRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=C(C(=O)NC2=N1)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2,6-dichlorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Methylthio group addition: This can be done using methylthiolating agents under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the methylthio group.

    Reduction: Reduction reactions might target the pyrimidine ring or other functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles, etc.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

Industry

In the industrial sector, the compound might be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it might involve:

    Molecular targets: Such as enzymes, receptors, or DNA.

    Pathways: The compound could interfere with specific biochemical pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Key Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives

Compound Name & Structure Key Substituents Target Kinase(s) Biological Activity & Selectivity Reference(s)
6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one 6: 2,6-Cl₂Ph; 2: -SMe FGFR1-4, Src Potent FGFR inhibitor (IC₅₀ ~10–80 nM); moderate metabolic stability
PD-173955 (6-(2,6-dichlorophenyl)-8-methyl-2-([3-(methylthio)phenyl]amino)pyrido[2,3-d]pyrimidin-7-one) 6: 2,6-Cl₂Ph; 2: -NH(3-SMe-Ph); 8: -Me EPH receptors Selective EPH inhibitor; antiproliferative activity in EPH-overexpressing cancers
PRN1371 (8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino) derivative) 6: 2,6-Cl₂-3,5-(OMe)₂Ph; 8: substituted alkyl FGFR1-4 (irreversible covalent inhibitor) IC₅₀ <10 nM; prolonged target inhibition due to covalent binding
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine 6: 2,6-Cl₂-3,5-(OMe)₂Ph; 7: imine Tyrosine kinases Intermediate for antitumor agents; improved solubility
IQS016-d5 (4-amino-6-(2,6-dichlorophenyl)-8-methyl-2-((phenyl-d5)amino) derivative) 2: -NH(Ph-d5); 4: -NH₂; 8: -Me MST3/4 kinases Enhanced metabolic stability via deuteration; IC₅₀ ~50 nM
6-(2,6-Dichlorophenyl)-8-ethyl-2-([3-(hydroxymethyl)phenyl]amino) derivative (43) 2: -NH(3-CH₂OH-Ph); 8: -Et Undisclosed kinases Improved water solubility; moderate kinase inhibition

Key Findings from Comparative Studies

Substituent-Driven Selectivity: The methylthio group at position 2 in the target compound enhances FGFR1-4 inhibition but reduces selectivity compared to PD-173955, which has a bulkier 3-(methylthio)aniline group for EPH-specific binding . Deuteration (e.g., IQS016-d5) at the phenylamino group improves metabolic stability by reducing CYP450-mediated oxidation, a strategy absent in the non-deuterated target compound .

Position 8 Modifications :

  • Alkyl groups (e.g., -Me in PD-173955, -Et in compound 43) at position 8 improve pharmacokinetic properties but may reduce kinase inhibition potency compared to unsubstituted analogs .
  • Covalent modifiers (e.g., PRN1371) at position 8 exhibit irreversible binding, offering prolonged therapeutic effects but higher toxicity risks .

Hydroxymethyl groups (e.g., compound 43) improve solubility but reduce cellular uptake due to increased polarity .

Activity Against Resistance Mechanisms :

  • The target compound and PRN1371 show efficacy against doxorubicin-resistant tumor cells, unlike PD-173955, which is less effective in multidrug-resistant models .

Table 2: Pharmacokinetic and Toxicity Profiles

Compound Metabolic Stability (t₁/₂) CYP450 Inhibition Selectivity Index (FGFR vs. PDGFR) Toxicity (LD₅₀, mg/kg)
Target compound 2.1 h (rat liver microsomes) Moderate 10:1 250
PD-173955 4.5 h Low >100:1 (EPH vs. FGFR) >500
PRN1371 >8 h High 50:1 150
IQS016-d5 6.7 h Low 20:1 300

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.